molecular formula C9H11BrO3S B2516705 Propan-2-yl 2-bromobenzene-1-sulfonate CAS No. 219945-37-6

Propan-2-yl 2-bromobenzene-1-sulfonate

Cat. No. B2516705
Key on ui cas rn: 219945-37-6
M. Wt: 279.15
InChI Key: AISPPKSSOLMHOC-UHFFFAOYSA-N
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Patent
US06313308B1

Procedure details

2-Bromobenzenesulfonyl chloride (50 g, 0.19 mol) was suspended in 2-propanol (45 mL, 3 equiv.) and the slurry was cooled to less than 10° C. Pyridine (32 mL, 2 equiv.) was added in portions while maintaining the reaction temperature below 10° C. After reaction completion (ca. 3 hours), 11 mL of glacial acetic acid followed by 250 mL of methyl tert-butyl ether (MTBE) were added. The layers were separated and the rich organic layer was successively washed with 125 mL of iN aqueous hydrochloric acid and 150 mL of saturated sodium bicarbonate solutions. The rich MTBE solution was solvent exchanged into hexane (i.e., the addition of hexane with concurrent distillation of MTBE) to induce crystallization. The crystal slurry was filtered, washed and dried in vacuo at no more than 25° C., to give 48 g (87 M %, HPLC area % >99) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[CH3:12][CH:13]([OH:15])[CH3:14].N1C=CC=CC=1.C(O)(=O)C>C(OC)(C)(C)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([O:15][CH:13]([CH3:14])[CH3:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to less than 10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the rich organic layer was successively washed with 125 mL of iN aqueous hydrochloric acid and 150 mL of saturated sodium bicarbonate solutions
ADDITION
Type
ADDITION
Details
the addition of hexane
DISTILLATION
Type
DISTILLATION
Details
with concurrent distillation of MTBE)
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystal slurry was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo at no more than 25° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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